![molecular formula C15H28N2O4 B8115204 [(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B8115204.png)
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
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Overview
Description
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclooctene ring with an N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate functional group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate typically involves multiple steps, starting with the preparation of the cyclooctene ring. The cyclooctene can be synthesized through a ring-closing metathesis reaction. The N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate group is then introduced via a nucleophilic substitution reaction, where the aminoethoxy ethyl group reacts with a suitable carbamate precursor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate can be compared with other similar compounds, such as:
Cyclooctene derivatives: Compounds with similar cyclooctene rings but different functional groups.
Carbamate derivatives: Molecules with carbamate functional groups but different core structures.
Polyether amines: Compounds with similar polyether and amine functionalities.
The uniqueness of this compound lies in its specific combination of a cyclooctene ring and a polyether carbamate group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPYCGUCZZMQS-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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